Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Catalog No.
S15666078
CAS No.
M.F
C13H11ClN2O3
M. Wt
278.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-ca...

Product Name

Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

IUPAC Name

ethyl 1-(4-chlorophenyl)-4-formylpyrazole-3-carboxylate

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

InChI

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-10(14)4-6-11/h3-8H,2H2,1H3

InChI Key

WFZRTBQNIHTLGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)Cl

Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a chemical compound characterized by its unique structure and potential applications in various fields. With the molecular formula C13H11ClN2O3C_{13}H_{11}ClN_{2}O_{3} and a molecular weight of approximately 278.69 g/mol, this compound belongs to the class of pyrazole derivatives, which are five-membered heterocycles containing two nitrogen atoms. The compound features a 4-chlorophenyl group at the first position, a formyl group at the fourth position, and an ethyl ester at the third position of the pyrazole ring. This structural arrangement contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

Typical of pyrazole derivatives:

  • Oxidation: Can be oxidized to form ethyl 1-(4-chlorophenyl)-4-carboxy-1H-pyrazole-3-carboxylate.
  • Reduction: Reduction reactions can yield ethyl 1-(4-chlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.
  • Substitution Reactions: The presence of the chlorophenyl group allows for nucleophilic substitution, leading to various substituted derivatives depending on the nucleophile used .

Research indicates that pyrazole derivatives exhibit a range of biological activities. Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has shown potential as:

  • Antimicrobial Agent: Exhibiting activity against various bacterial strains.
  • Anti-inflammatory Properties: Potentially useful in treating inflammatory conditions.
  • Pharmaceutical Intermediate: May serve as a precursor in the synthesis of bioactive compounds .

The synthesis of ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Hydrazone: Reacting 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate.
  • Cyclization: The resulting hydrazone undergoes cyclization to form the pyrazole ring.
  • Reflux Conditions: The reaction is generally performed under reflux in ethanol or another suitable solvent .

Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and purity.

Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has several applications:

  • Chemical Research: Used as a building block for synthesizing more complex molecules.
  • Medicinal Chemistry: Studied for its potential therapeutic effects, particularly in developing new drugs.
  • Material Science: Can be employed in developing new materials or as precursors in chemical manufacturing processes .

The interaction profile of ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is primarily influenced by its functional groups, particularly the formyl group and the pyrazole ring. These features may enable interactions with various biological targets, such as enzymes or receptors, influencing its pharmacological effects. Further studies are needed to elucidate specific molecular interactions and mechanisms of action .

Several compounds share structural similarities with ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylateSimilar pyrazole structure but different chlorophenol positionPotentially different biological activity profiles
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylateDifferent position of carboxylic acid functionalityMay exhibit distinct pharmacological properties
Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylateVariation in halogen substitutionDifferences in reactivity and biological effects

These compounds illustrate the diversity within pyrazole derivatives while underscoring the unique characteristics and potential applications of ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate .

This detailed overview highlights the significance of ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate in both synthetic chemistry and biological research, paving the way for future studies and applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

278.0458199 g/mol

Monoisotopic Mass

278.0458199 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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